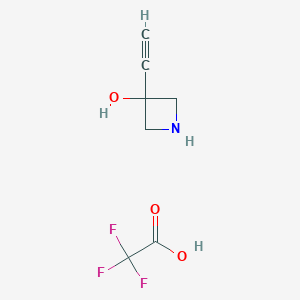

3-Ethynyl-3-hydroxyazetidine trifluoroacetate

Description

Properties

IUPAC Name |

3-ethynylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h1,6-7H,3-4H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJDPHQBGYPGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CNC1)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-23-2 | |

| Record name | 3-ethynylazetidin-3-ol trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional geometry can impart favorable characteristics to drug candidates, such as improved metabolic stability and aqueous solubility. The strategic functionalization of the azetidine ring offers a powerful approach to modulate the biological activity of small molecules.

This technical guide provides a comprehensive overview of the synthesis and characterization of a particularly interesting azetidine derivative: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate. The incorporation of a hydroxyl group and an ethynyl group at the C3 position introduces key functionalities. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the terminal alkyne serves as a versatile handle for further chemical modifications, such as "click" chemistry, or can act as a pharmacophore itself.[1][2] The trifluoroacetate salt form is often utilized to improve the handling and solubility of the parent amine.[3][4]

This guide will detail a plausible and scientifically sound synthetic route to this compound, starting from commercially available N-Boc-3-azetidinone. It will also provide a thorough guide to its characterization using modern analytical techniques, including predicted data based on the chemical structure, as specific experimental data for this exact salt is not widely available in the public domain.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process: the ethynylation of N-Boc-3-azetidinone followed by the deprotection of the Boc group and concomitant salt formation with trifluoroacetic acid (TFA).

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of N-Boc-3-ethynyl-3-hydroxyazetidine

The initial step involves the nucleophilic addition of an acetylide anion to the carbonyl group of N-Boc-3-azetidinone. Lithium acetylide, prepared in situ from acetylene and a strong base like n-butyllithium, is a common and effective reagent for this transformation. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, preventing side reactions and allowing for controlled functionalization.

Experimental Protocol:

-

Preparation of Lithium Acetylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Bubble acetylene gas through the cooled THF for 20-30 minutes to ensure saturation.

-

Slowly add a solution of n-butyllithium in hexanes to the acetylene solution at -78 °C. A white precipitate of lithium acetylide may form.

-

Stir the resulting suspension at -78 °C for 30 minutes.

-

-

Ethynylation Reaction:

-

Dissolve N-Boc-3-azetidinone in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.

-

Cool the solution of N-Boc-3-azetidinone to -78 °C.

-

Slowly transfer the freshly prepared lithium acetylide suspension to the solution of N-Boc-3-azetidinone via cannula.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-ethynyl-3-hydroxyazetidine as a solid.

-

| Reagent/Material | Purpose |

| N-Boc-3-azetidinone | Starting material |

| Acetylene gas | Source of the ethynyl group |

| n-Butyllithium | Strong base for deprotonation of acetylene |

| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |

| Saturated aqueous NH₄Cl | Quenching agent |

| Ethyl acetate | Extraction solvent |

| Brine | Washing agent |

| Anhydrous Na₂SO₄ | Drying agent |

| Silica gel | Stationary phase for chromatography |

Part 2: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, liberating the free amine.[2] The excess TFA also serves as the counterion, forming the desired trifluoroacetate salt.

Experimental Protocol:

-

Deprotection Reaction:

-

Dissolve N-Boc-3-ethynyl-3-hydroxyazetidine in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution. Gas evolution (isobutylene and CO₂) will be observed.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Isolation of the Product:

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting residue is the crude this compound.

-

The salt can be further purified by trituration with a suitable solvent like diethyl ether to induce precipitation, followed by filtration and drying under vacuum.

-

| Reagent/Material | Purpose |

| N-Boc-3-ethynyl-3-hydroxyazetidine | Protected intermediate |

| Dichloromethane (DCM) | Reaction solvent |

| Trifluoroacetic acid (TFA) | Deprotecting agent and salt formation |

| Diethyl ether | Trituration solvent for purification |

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the final product.

Sources

- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Navigating the Stability and Storage of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate: A Technical Guide

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success and reproducibility of their work. This guide provides an in-depth technical overview of the stability and storage conditions for 3-Ethynyl-3-hydroxyazetidine trifluoroacetate, a valuable building block in medicinal chemistry. By understanding the chemical nature of this compound, we can ensure its long-term viability and reliable performance in experimental settings.

Compound Overview and Inherent Chemical Sensitivities

This compound is a multi-functional molecule characterized by a strained four-membered azetidine ring, a tertiary alcohol, and a terminal alkyne. The trifluoroacetate anion serves as a counter-ion to the protonated azetidine nitrogen. Each of these functional groups contributes to the compound's reactivity and dictates its stability profile.

The azetidine ring, being a strained heterocycle, is susceptible to ring-opening reactions, particularly in the presence of strong acids, bases, or nucleophiles.[1] The tertiary alcohol introduces the possibility of dehydration, while the terminal alkyne can undergo various reactions, including oxidation or polymerization under certain conditions. The trifluoroacetate salt is generally stable but can be hygroscopic, meaning it can absorb moisture from the air.[2]

Potential Degradation Pathways

A primary concern is the integrity of the azetidine ring. The ring strain makes it an energetic structure prone to cleavage. Additionally, the presence of the trifluoroacetate counter-ion indicates the compound is a salt and likely stored in its protonated, more stable form. However, exposure to basic conditions could neutralize the azetidinium ion, leading to the free base which may be less stable.

Caption: Conceptual diagram of potential degradation pathways.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of this compound, a multi-faceted approach to storage and handling is essential. The following table summarizes the recommended conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is recommended for long-term storage.[3] Short-term storage at 2-8°C may be acceptable. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |

| Light | Protect from light by storing in an amber vial or a light-blocking container.[1] | Light can provide the energy to initiate degradation reactions. |

| Moisture | Store in a tightly sealed container in a dry environment.[1][2] A desiccator can be used for additional protection. | The trifluoroacetate salt can be hygroscopic, and moisture can lead to hydrolysis.[2] |

| Container | Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap). | Prevents exposure to air and moisture.[1] |

| Incompatible Materials | Store separately from strong oxidizing agents, strong acids, and strong bases.[1][2][3] | Azetidines can react with these substances, leading to rapid degradation.[1] |

Experimental Protocols

Adherence to proper experimental protocols is critical to preserving the integrity of the compound once it is removed from storage.

Protocol for Handling and Weighing

Caption: Workflow for handling and weighing the compound.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the container of this compound to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Environment: If possible, handle the compound inside a glovebox with an inert atmosphere. Alternatively, a steady stream of an inert gas (argon or nitrogen) can be used to blanket the compound during weighing.

-

Weighing: Use a clean, dry spatula to quickly transfer and weigh the desired amount of the solid into a pre-tared, dry receiving vial. Minimize the time the stock container is open.

-

Resealing: Immediately and tightly reseal the original container, ensuring the cap is secure. Purging the headspace with an inert gas before sealing is recommended.

-

Storage: Promptly return the stock container to the recommended storage conditions (e.g., -20°C).

Protocol for Solution Preparation

Step-by-Step Methodology:

-

Solvent Selection: Use anhydrous solvents to prepare solutions. The choice of solvent will depend on the specific application.

-

Dissolution: Add the anhydrous solvent to the vial containing the weighed compound.

-

Inert Conditions: If the solution is to be stored, ensure it is under an inert atmosphere.

-

Storage of Solutions: If not for immediate use, store solutions at low temperatures (e.g., -20°C) and protected from light. The stability of the compound in solution is generally lower than in its solid state and should be assessed for the specific solvent and storage duration.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure. The strained azetidine ring, tertiary alcohol, and terminal alkyne necessitate careful storage and handling to prevent degradation. By adhering to the principles of storing the compound in a cold, dry, dark, and inert environment, researchers can ensure its integrity for use in their synthetic and developmental endeavors. While this guide provides a framework based on established chemical principles, it is always advisable to periodically assess the purity of aged stock material to guarantee the reliability of experimental outcomes.

References

- SPARROW. (2025, June 19). What are the safety precautions when handling azetidine? - Blog.

- Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.

- ChemicalBook. Sodium trifluoroacetate(2923-18-4)MSDS Melting Point Boiling Density Storage Transport.

- Apollo Scientific. Azetidine.

- AbMole BioScience. Material Safety Data Sheet of SB290157 trifluoroacetate salt.

Sources

Spectroscopic Characterization of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate: A Technical Guide

Introduction

3-Ethynyl-3-hydroxyazetidine and its salts, such as the trifluoroacetate form, represent a class of highly functionalized small molecules of significant interest in medicinal chemistry and drug development. The rigid, strained azetidine core, combined with the reactive ethynyl group and a tertiary alcohol, offers a unique three-dimensional scaffold for the design of novel therapeutic agents. Precise structural confirmation and purity assessment are paramount for any downstream application, making a thorough spectroscopic analysis indispensable.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate. While actual spectra for this specific salt are not publicly available, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established principles and data from analogous structures. Furthermore, it details the experimental protocols required to obtain and interpret this data, emphasizing the causal reasoning behind methodological choices to ensure scientific integrity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and potentially ¹⁹F NMR experiments will provide a complete picture of its structure.

Expected ¹H and ¹³C NMR Data

The expected chemical shifts for the cationic component, 3-Ethynyl-3-hydroxyazetidine, are influenced by the electronegativity of the nitrogen and oxygen atoms, the strain of the four-membered ring, and the anisotropy of the ethynyl group. The trifluoroacetate anion will also exhibit a characteristic signal in the ¹³C and ¹⁹F spectra.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Justification |

| Azetidine CH₂ | 3.5 - 4.5 | 55 - 65 | Protons and carbons adjacent to the nitrogen atom in a strained ring are deshielded. The diastereotopic nature of these protons may lead to complex splitting patterns. |

| Quaternary Carbon (C-OH) | - | 70 - 80 | The carbon atom bonded to both the hydroxyl and ethynyl groups will be deshielded by the electronegative oxygen. |

| Ethynyl C-H | 2.5 - 3.0 | 70 - 75 (C-H) | The terminal alkyne proton has a characteristic chemical shift. The sp-hybridized carbons of the alkyne appear in a distinct region of the ¹³C spectrum. |

| Ethynyl Quaternary C | - | 80 - 90 (C-C≡) | The internal alkyne carbon is also deshielded. |

| Trifluoroacetate (CF₃) | - | ~116 (quartet, J ≈ 290 Hz) | The carbon of the trifluoroacetate anion is strongly deshielded by the three fluorine atoms and appears as a quartet due to coupling with them. |

| Trifluoroacetate (C=O) | - | ~160 (quartet, J ≈ 35 Hz) | The carbonyl carbon of the trifluoroacetate is also coupled to the fluorine atoms, resulting in a quartet with a smaller coupling constant. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is crucial for accurate structural interpretation.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the compound.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; for instance, D₂O will result in the exchange of the hydroxyl and amine protons, causing their signals to disappear from the ¹H NMR spectrum.[1]

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and 1D NMR Acquisition:

- Insert the sample into the NMR spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.[1]

- If a fluorine-equipped probe is available, acquire a ¹⁹F NMR spectrum to confirm the presence of the trifluoroacetate counter-ion.

3. 2D NMR for Structural Confirmation:

- To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is recommended.

- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the azetidine ring.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the ethynyl group to the azetidine ring.

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C≡C-H, and C≡C functional groups, as well as strong absorptions from the trifluoroacetate anion.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Shape | Vibrational Mode |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | Stretching |

| N-H (Amine Salt) | 2400 - 3200 | Broad | Stretching |

| C≡C-H (Terminal Alkyne) | 3250 - 3350 | Strong, Sharp | Stretching[2][3][4] |

| C≡C (Terminal Alkyne) | 2100 - 2140 | Weak to Medium, Sharp | Stretching[2][4][5] |

| C-O (Alcohol) | 1050 - 1150 | Medium to Strong | Stretching |

| C-F (Trifluoroacetate) | 1100 - 1300 | Very Strong | Stretching |

| C=O (Trifluoroacetate) | 1650 - 1750 | Very Strong | Stretching |

Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

1. Instrument Preparation:

- Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

- Place a small amount of the solid this compound onto the ATR crystal.

- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

3. Data Interpretation:

- Identify the major absorption bands and correlate them with the expected functional groups using a standard correlation table.[6][7][8][9][10]

- Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern that can be used for compound identification.[7]

Diagram of the FTIR Experimental Workflow

Caption: Workflow for FTIR-based functional group analysis.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and observe the molecular ion of the cationic component.[11][12][13]

Expected Mass Spectrometry Data

In positive ion mode ESI-MS, the primary ion expected is the protonated 3-Ethynyl-3-hydroxyazetidine. The trifluoroacetate anion would be observed in negative ion mode.

| Ion | Formula | Expected Exact Mass (m/z) | Ionization Mode |

| [M+H]⁺ | C₅H₈NO⁺ | 98.0606 | Positive |

| [M-H]⁻ | C₂F₃O₂⁻ | 112.9851 | Negative |

M refers to the neutral 3-Ethynyl-3-hydroxyazetidine molecule.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the observed ions, providing strong evidence for the compound's identity.[14]

Experimental Protocol for ESI-MS Data Acquisition

1. Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. A combination of these solvents is often used.

- A small amount of a weak acid (e.g., formic acid) can be added to the solution to promote protonation in positive ion mode.

2. Instrument Setup and Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

- Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the ion of interest.

- Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

3. Tandem MS (MS/MS) for Structural Confirmation:

- To further confirm the structure, perform a tandem MS (or MS/MS) experiment.

- Isolate the [M+H]⁺ ion (m/z 98.0606) in the mass spectrometer.

- Induce fragmentation of the isolated ion through collision-induced dissociation (CID).

- Analyze the resulting fragment ions. The fragmentation pattern will provide valuable information about the connectivity of the molecule. Expected fragments could arise from the loss of water, ethylene, or the ethynyl group.[15][16][17]

Diagram of the ESI-MS Experimental Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 6. fiveable.me [fiveable.me]

- 7. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 15. compoundchem.com [compoundchem.com]

- 16. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 17. fiveable.me [fiveable.me]

Functionalized Azetidines: A Strategic Scaffold for Modern Drug Discovery

Abstract: The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—conformational rigidity, metabolic stability, and its ability to act as a versatile bioisostere—offers drug designers a powerful tool to overcome common pharmacokinetic and pharmacodynamic challenges. This guide provides an in-depth exploration of the strategic applications of functionalized azetidines, detailing their synthesis, physicochemical advantages, and role in developing next-generation therapeutics. Through technical discussions, detailed protocols, and case studies of approved drugs, this document serves as a comprehensive resource for researchers and scientists in the field of drug development.

Introduction: The Azetidine Motif - More Than a Constrained Analogue

Historically, the synthesis of strained four-membered rings like azetidine presented significant challenges, limiting their exploration in drug discovery.[1] However, recent advancements in synthetic chemistry have unlocked access to a diverse array of functionalized azetidines, revealing their profound potential.[2][3] Unlike their more common five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine ring imposes a greater degree of conformational constraint on a molecule. This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity.[4]

1.1 The Unique Physicochemical Profile of Azetidines

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) sits between that of the highly reactive aziridines and the more stable pyrrolidines, lending them a useful balance of stability and reactivity.[2] This strained system influences the molecule's electronic properties, dipole moment, and basicity (pKa), which in turn can enhance crucial drug-like properties. The incorporation of an azetidine moiety has been shown to improve aqueous solubility, increase metabolic stability, and reduce lipophilicity—key attributes that are often challenging to optimize in drug candidates.[5]

1.2 The "Azetidine Vector": A Tool for 3D Exploration

Substituents on the azetidine ring project into distinct vectors in three-dimensional space. This "vectorial" nature allows for precise orientation of functional groups to probe interactions within a target's binding pocket. The 3-substituted azetidine, in particular, is a prevalent motif in many bioactive molecules, offering a defined exit vector away from the core of the molecule.[6][7] This structural feature is invaluable for scaffold hopping and lead optimization campaigns, enabling medicinal chemists to explore new chemical space while maintaining key binding interactions.

Synthetic Strategies for Accessing Functionalized Azetidines

The construction of the strained azetidine ring requires specialized synthetic approaches. While numerous methods exist, they can be broadly categorized into several key strategies.[7][8]

2.1 Key Synthetic Methodologies

-

Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a linear precursor that has a nitrogen nucleophile and a suitable leaving group at the γ-position.

-

[2+2] Cycloaddition: The direct formation of the four-membered ring can be achieved through the reaction of an imine with an alkene or a ketene, a method known for its atom economy.[9]

-

Ring Expansion of Aziridines: Readily available three-membered aziridine rings can be converted into the corresponding four-membered azetidines through various ring-expansion protocols.[10]

-

Strain-Release Driven Reactions: More recent methods leverage the high reactivity of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to react with a wide range of nucleophiles, providing modular access to 3,3-disubstituted azetidines.[8][11]

2.2 Comparative Overview of Synthetic Routes

| Synthetic Strategy | Key Features | Typical Yields | Scope & Limitations |

| Intramolecular Cyclization | Reliable for simple substitution patterns. | Moderate to High | Precursor availability can be a limitation. |

| [2+2] Cycloaddition | Atom-economical; good for specific patterns. | Variable | Can have limitations in substrate scope and stereocontrol. |

| Ring Expansion | Access from readily available aziridines. | Good to Excellent | May require specific activating groups. |

| Strain-Release (ABBs) | Highly modular; excellent for 3,3-disubstitution. | High | Reagent synthesis can be complex. |

Below is a diagram illustrating a generalized workflow for the synthesis and functionalization of a 3-substituted azetidine, a common building block in drug discovery programs.

Caption: Bioisosteric replacement of pyrrolidine with azetidine.

Experimental Protocols

To provide practical guidance, this section details a representative experimental procedure for the synthesis and functionalization of a key azetidine intermediate.

4.1 Protocol: Synthesis of tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate

This protocol describes a common method for synthesizing a 3-aryl-azetidine, a versatile building block. [12] Step-by-Step Methodology:

-

Reaction Setup: To a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) and (3-fluorophenyl)boronic acid (1.5 eq) in a mixture of toluene and water (5:1), add potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

-

Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Self-Validation: The reaction progress should be monitored by TLC or LC-MS to ensure consumption of the starting material. The final product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. [12]

Future Perspectives and Conclusion

The application of functionalized azetidines in drug discovery is far from exhausted. The development of novel, more efficient synthetic methods will continue to expand the diversity of accessible azetidine scaffolds. [3]We can expect to see more complex spirocyclic and fused azetidine systems being explored for CNS-penetrant drugs and other challenging targets. [13] In conclusion, the azetidine ring has cemented its place as a valuable and privileged scaffold in medicinal chemistry. [14]Its unique structural and physicochemical properties provide a powerful platform for addressing the multifaceted challenges of modern drug design, from improving potency and selectivity to optimizing pharmacokinetic profiles. For researchers and drug development professionals, a deep understanding of the synthesis and strategic application of functionalized azetidines is essential for unlocking the next generation of innovative therapeutics.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [2][3]2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

-

Examples of azetidine‐based bioisosters. ResearchGate.

-

Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate.

-

Comparative study of different synthetic routes to 3-substituted azetidines. Benchchem.

-

Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry - ACS Publications.

-

A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed.

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.

-

Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol.

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.

-

Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate.

-

Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed.

-

Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ResearchGate.

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications.

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC.

-

Azetidines in Drug Discovery. PharmaBlock.

-

Azetidines. Enamine.

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC - NIH.

-

Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed.

-

A. Azetidines are useful scaffolds in a broad area of disciplines. B.... ResearchGate.

-

Examples of biologically active drug leads containing azetidine. ResearchGate.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

-

L-Azetidine-2-carboxylic acid. MedChemExpress.

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate.

-

Azetidine Derivatives in Drug Design. Ambeed.com.

-

Substituted Azetidines in Drug Discovery. Life Chemicals.

-

Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry - ACS Publications.

-

Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed.

-

In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Comparative Guide. Benchchem.

-

Azetidines of pharmacological interest. PubMed.

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

-

Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.

-

Drugs containing an azetidine core. ResearchGate.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Azetidines - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 11. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

role of the trifluoroacetate counter-ion in azetidine salt properties

An in-depth technical guide by a Senior Application Scientist.

Topic: The Role of the Trifluoroacetate Counter-Ion in Azetidine Salt Properties: A Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azetidine-containing molecules are of profound importance in modern medicinal chemistry. Often, during their synthesis and purification, particularly through reverse-phase chromatography, they are isolated as trifluoroacetate (TFA) salts. While convenient for isolation, the TFA counter-ion can significantly and often negatively influence the physicochemical and biological properties of the active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the multifaceted role of the TFA counter-ion, detailing its impact on critical properties such as solubility, stability, hygroscopicity, and crystallinity. We will explore the underlying chemical principles governing these effects and provide field-proven experimental protocols for the comprehensive characterization of azetidine TFA salts, equipping researchers with the knowledge to navigate the challenges associated with this common counter-ion and make informed decisions during salt form selection.

Introduction: The Azetidine Moiety and the Inevitability of Salt Forms

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in drug discovery. Its unique conformational constraints and ability to act as a versatile synthetic handle have led to its incorporation into numerous clinical candidates and marketed drugs. The basic nitrogen atom inherent to the azetidine ring makes it readily protonated, meaning these molecules are typically handled and developed as salts.

Salt formation is a cornerstone of drug development, offering a powerful tool to modulate the properties of an API without altering its core structure. The choice of the counter-ion is a critical decision that can profoundly affect:

-

Solubility and Dissolution Rate: Essential for bioavailability.

-

Stability: Both chemical and physical (solid-state).

-

Crystallinity and Polymorphism: Affecting manufacturing, stability, and intellectual property.

-

Hygroscopicity: The tendency to absorb moisture, which impacts handling and stability.

-

Manufacturability: Properties like flowability and compressibility.

The trifluoroacetate (TFA) anion is frequently encountered not by design, but as a consequence of using trifluoroacetic acid as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC), a ubiquitous purification technique. While effective for purification, residual TFA can lead to the isolation of the API as a TFA salt, which presents significant challenges for downstream development.

The Trifluoroacetate Anion: A Profile

Trifluoroacetic acid (CF₃COOH) is a strong carboxylic acid (pKa ~0.5) due to the powerful electron-withdrawing effect of the three fluorine atoms. This high acidity ensures that it can effectively protonate even weakly basic compounds like many azetidine derivatives.

The interaction between the protonated azetidinium cation and the trifluoroacetate anion is primarily ionic. However, the carboxylate group of the TFA anion can also act as a hydrogen bond acceptor, potentially interacting with the N-H group of the protonated azetidine.

Caption: Azetidinium cation and TFA anion interaction.

Impact of TFA on Physicochemical Properties

The properties of the TFA counter-ion impart distinct and often undesirable characteristics to the azetidine salt.

Solubility

The TFA anion is highly polar and can form strong interactions with water. Consequently, azetidine TFA salts often exhibit high aqueous solubility. While this may seem advantageous, it can lead to challenges in handling and isolation, as the salt may be difficult to precipitate or crystallize from aqueous solutions. Conversely, the fluorinated nature of the anion can sometimes enhance solubility in organic solvents compared to inorganic counter-ions like chloride.

Crystallinity and Polymorphism

A significant challenge associated with TFA salts is their often-poor propensity for crystallization. The diffuse charge and conformational flexibility of the TFA anion can frustrate crystal packing, leading to the formation of amorphous solids, oils, or waxes. This is a major drawback in pharmaceutical development, as crystalline solids are preferred for their stability, purity, and consistent physical properties.

-

Expert Insight: The difficulty in obtaining a crystalline TFA salt is a strong early indicator that a salt-screening campaign is necessary. An amorphous solid presents significant risks related to physical stability, hygroscopicity, and manufacturability.

Hygroscopicity

Hygroscopicity, the tendency to absorb atmospheric moisture, is a critical stability parameter. Amorphous materials, which are common for TFA salts, have a higher free energy and a disordered structure that can readily accommodate water molecules. This often makes azetidine TFA salts highly hygroscopic, which can lead to:

-

Physical changes (e.g., deliquescence).

-

Chemical degradation (hydrolysis).

-

Difficulties in accurate weighing and formulation.

Table 1: Comparative Properties of a Hypothetical Azetidine API as Different Salts

| Property | Azetidine-TFA (Amorphous) | Azetidine-HCl (Crystalline) | Azetidine-Mesylate (Crystalline) |

| Physical Form | Amorphous Solid / Oil | Crystalline Powder | Crystalline Needles |

| Aqueous Solubility | > 100 mg/mL | 25 mg/mL | 50 mg/mL |

| Hygroscopicity | High (Deliquescent) | Low | Moderate |

| Melting Point | Not well-defined | 185-188 °C | 162-165 °C |

| Processability | Poor | Good | Good |

Stability and Toxicity Concerns

The TFA counter-ion is not considered pharmaceutically acceptable for chronic use drugs by regulatory agencies due to potential toxicity concerns. Although often used in preclinical studies, it must be replaced by a more benign counter-ion (e.g., HCl, mesylate, sulfate) for clinical development. The presence of residual trifluoroacetic acid can also promote degradation of the API, particularly if the API has acid-labile functional groups.

The Imperative of Salt Screening

Given the aforementioned drawbacks, it is crucial to move away from the TFA salt as early as possible in drug development. A systematic salt screening process is undertaken to identify a pharmaceutically acceptable salt form with optimal properties.

Caption: A typical workflow for salt screening and selection.

Experimental Protocols for Characterization

To properly evaluate an azetidine TFA salt and compare it against new salt forms, a standardized set of characterization experiments is essential.

Protocol 1: Solid-State Characterization via PXRD, DSC, and TGA

This workflow provides a comprehensive overview of the salt's solid-state properties.

Objective: To determine the crystallinity, thermal behavior (melting point, decomposition), and solvent/water content of the azetidine salt.

Methodology:

-

Powder X-Ray Diffraction (PXRD):

-

Rationale: To determine if the material is crystalline or amorphous. A crystalline material will produce a pattern of sharp peaks, while an amorphous material will produce a broad halo.

-

Procedure:

-

Gently grind a small sample (5-10 mg) of the salt to ensure a random orientation of particles.

-

Mount the sample on a zero-background sample holder.

-

Collect a diffractogram, typically over a 2θ range of 2° to 40°.

-

Analyze the resulting pattern for the presence or absence of sharp Bragg peaks.

-

-

-

Differential Scanning Calorimetry (DSC):

-

Rationale: To identify thermal events such as melting, crystallization, and glass transitions.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid (pinhole lid is recommended to allow volatiles to escape).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.

-

Record the heat flow. A sharp endotherm typically indicates a melting point of a crystalline solid, while a broad endotherm or a step-change in the baseline can indicate a glass transition for an amorphous solid.

-

-

-

Thermogravimetric Analysis (TGA):

-

Rationale: To measure weight loss as a function of temperature, indicating the presence of residual solvent or water and determining the decomposition temperature.

-

Procedure:

-

Weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Monitor the sample weight as a function of temperature. Weight loss at temperatures below ~120°C typically corresponds to the loss of solvent or water. Significant weight loss at higher temperatures indicates thermal decomposition.

-

-

Caption: Workflow for solid-state characterization.

Protocol 2: Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption behavior of the salt under controlled humidity conditions.

Methodology:

-

Sample Preparation: Place 10-20 mg of the sample into the DVS sample pan.

-

Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the initial dry mass.

-

Sorption Isotherm:

-

Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH).

-

At each step, hold the RH constant until the sample weight equilibrates (e.g., dm/dt < 0.002% per minute).

-

Record the mass uptake at each RH step.

-

-

Desorption Isotherm:

-

Decrease the RH in the same stepwise increments from 90% back down to 0% RH.

-

Record the mass loss at each step upon equilibration.

-

-

Data Analysis: Plot the percentage change in mass versus RH. The shape of the resulting isotherm reveals the hygroscopic nature of the material. A significant uptake of water (>2% w/w at 75% RH) often indicates a hygroscopic material that may require special handling.

Conclusion and Recommendations

The trifluoroacetate counter-ion, while a common consequence of chromatographic purification, is generally unsuitable for pharmaceutical development due to its negative impact on crystallinity, hygroscopicity, and its lack of regulatory acceptance. Researchers and drug development professionals working with azetidine-containing compounds must be aware of the challenges posed by TFA salts.

Key Takeaways:

-

Early Detection is Key: Characterize the initial TFA salt as soon as it is isolated. Poor solid-state properties are a red flag.

-

Prioritize Salt Screening: Initiate a salt screening campaign early in development to identify a stable, crystalline, and pharmaceutically acceptable salt form.

-

Comprehensive Characterization: Utilize a suite of analytical techniques (PXRD, DSC, TGA, DVS) to build a complete profile of any new salt form to ensure it meets the target product profile.

By understanding the role of the TFA counter-ion and implementing a proactive salt selection strategy, development teams can mitigate risks, shorten timelines, and increase the probability of selecting a viable and robust solid form for their azetidine-based drug candidates.

References

-

Title: The role of trifluoroacetic acid in the purification of peptides and proteins Source: American Pharmaceutical Review URL: [Link]

-

Title: Salt selection in drug development Source: Pharmaceutical Development and Technology URL: [Link]

-

Title: The Solid State in Pharmaceutical Development Source: Polymorphism in Pharmaceutical Solids URL: [Link]

-

Title: Toxicity of Trifluoroacetate and Related Compounds Source: Environmental Science & Technology URL: [Link]

An In-depth Technical Guide to Azetidine-Based Click Chemistry Reagents

Foreword: The Strategic Integration of Strained Scaffolds with Bioorthogonal Chemistry

In the landscape of modern chemical biology and drug discovery, the convergence of two powerful concepts—bioorthogonal chemistry and the use of conformationally constrained scaffolds—has opened new frontiers. "Click chemistry," particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, provides a robust toolkit for selectively and efficiently conjugating molecules in complex biological environments.[1][2][3] Concurrently, small, strained heterocycles have garnered immense interest as their inherent rigidity can confer advantageous pharmacological properties.[4][5]

Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold.[4][6] Its ring strain, approximately 25.4 kcal/mol, while significant, renders it more stable and easier to handle than its three-membered aziridine counterpart, yet reactive under specific conditions.[6][7] This guide delves into the strategic use of azetidines not as direct strained partners in cycloadditions, but as rigid, versatile platforms for the presentation of traditional click chemistry handles—alkynes and azides. By functionalizing the azetidine core, we create a novel class of reagents that combines the precise spatial control of a strained ring with the efficiency and bioorthogonality of click chemistry.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a comprehensive overview of the design, synthesis, and application of these promising reagents. We will explore the causality behind synthetic choices, provide detailed, validated protocols, and offer insights into the practical application of these next-generation chemical tools.

The Azetidine Scaffold: A Privileged Platform for Bioorthogonal Probes

The utility of the azetidine ring in medicinal chemistry stems from its unique structural and physicochemical properties. Its constrained four-membered ring structure provides a rigid framework that allows for the precise positioning of substituents in three-dimensional space.[4] This can lead to enhanced binding affinity and selectivity for biological targets.[4] Furthermore, the incorporation of an azetidine moiety can improve key drug-like properties such as metabolic stability and aqueous solubility.[8]

While the inherent ring strain of azetidines is a key driver of their reactivity, particularly in ring-opening reactions, the current state of bioorthogonal chemistry primarily leverages this scaffold as a stable carrier for established click chemistry functionalities.[6][9] The focus of this guide is therefore on the synthetic strategies for equipping the azetidine core with azide and alkyne handles, thereby creating bespoke reagents for a multitude of applications.

Design Principles for Azetidine-Based Click Reagents

The design of an effective azetidine-based click chemistry reagent hinges on several key considerations:

-

Position of the Click Handle: The azide or alkyne group can be appended at various positions on the azetidine ring, most commonly at the N1 or C3 position. The choice of position will influence the spatial orientation of the conjugated partner and may be dictated by the synthetic accessibility.

-

Linker Chemistry: A linker arm is often incorporated between the azetidine scaffold and the click handle. This linker can modulate solubility, reduce steric hindrance, and provide additional points for functionalization. Polyethylene glycol (PEG) linkers are frequently employed for this purpose.

-

Protecting Group Strategy: The synthesis of functionalized azetidines often requires a robust protecting group strategy to ensure chemoselectivity. The Boc (tert-butyloxycarbonyl) group is commonly used for the azetidine nitrogen due to its stability and ease of removal under acidic conditions.

The following diagram illustrates the general design concept of an azetidine-based click chemistry reagent.

Caption: General design of an azetidine-based click chemistry reagent.

Synthesis of Azetidine-Based Click Chemistry Reagents

The synthesis of these specialized reagents involves the strategic functionalization of pre-formed azetidine rings. Below are detailed protocols for the preparation of representative azetidine-alkyne and azetidine-azide reagents.

Synthesis of an N1-Propargylated Azetidine Reagent

One of the most direct methods to introduce an alkyne handle is through the N-alkylation of the azetidine nitrogen. A recent study demonstrated the functionalization of a 3-aminoazetidine (3-AAz) subunit within a cyclic peptide using a 2-propynyl carbamate.[10][11] This approach is broadly applicable to various azetidine cores.

This protocol describes the synthesis of a versatile N-propargylated azetidine building block.

Materials:

-

1-Boc-3-aminoazetidine

-

Propargyl chloroformate

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-Boc-3-aminoazetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propargyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the N-propargylated azetidine.

The following workflow illustrates the synthetic process.

Caption: General workflow for metabolic labeling using an azetidine-azide probe.

Core Experimental Protocols: Performing the Click Reaction

The following are generalized protocols for performing CuAAC and SPAAC reactions with an azetidine-based reagent.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for bioconjugation in vitro, for example, labeling a purified protein that has been modified with an azide group with an azetidine-alkyne reagent.

Materials:

-

Azide-modified protein (in a suitable buffer, e.g., PBS)

-

Azetidine-alkyne reagent

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

DMSO for dissolving the azetidine-alkyne reagent

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein with the azetidine-alkyne reagent. The final concentration of the protein may be in the range of 10-100 µM, with the azetidine-alkyne reagent in 10- to 100-fold molar excess.

-

Prepare the catalyst premix: In a separate tube, mix the CuSO4 stock solution with the THPTA stock solution to a final concentration of 1-2 mM CuSO4 and 5-10 mM THPTA.

-

Add the catalyst premix to the protein/reagent mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.

-

Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is suitable for applications in living cells where copper toxicity is a concern. [3]This protocol describes the labeling of cell-surface glycans that have been metabolically labeled with an azido sugar, using an azetidine reagent functionalized with a strained alkyne (e.g., DBCO).

Materials:

-

Live cells cultured on coverslips, metabolically labeled with an azido sugar (e.g., Ac4ManNAz).

-

Azetidine-DBCO reagent.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if intracellular targets are to be labeled.

-

Fluorescently tagged azide for visualization (if the azetidine-DBCO is not fluorescent).

Procedure:

-

Wash the metabolically labeled cells twice with warm PBS.

-

Incubate the cells with the Azetidine-DBCO reagent (typically 10-50 µM in cell culture medium) for 30-90 minutes at 37 °C.

-

Wash the cells three times with warm PBS to remove the unreacted reagent.

-

(Optional) If a secondary detection step is needed, incubate with a fluorescent azide under SPAAC conditions.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) If required, permeabilize the cells.

-

Mount the coverslips on microscope slides and proceed with imaging.

Comparative Data and Future Outlook

While the field of azetidine-based click chemistry is still emerging, the foundational principles are well-established. The primary advantage of these reagents lies not in enhanced reaction kinetics compared to standard cyclooctynes, but in the ability to introduce the unique steric and electronic properties of the azetidine ring into the target molecule.

| Reagent Class | Primary Advantage | Typical Application | Key Consideration |

| Cyclooctynes (e.g., DBCO, BCN) | Fast SPAAC kinetics | Live-cell imaging, in vivo chemistry | Potential for side reactions with thiols |

| Azetidine-Alkynes/Azides | Introduction of a rigid, drug-like scaffold | Peptidomimetics, targeted drug delivery, fragment-based discovery | Kinetics are determined by the alkyne/azide partner, not the azetidine ring itself |

Future Directions:

The development of novel azetidine-based reagents where the ring strain directly participates in a bioorthogonal cycloaddition remains an exciting, albeit challenging, avenue for future research. This would require the synthesis of highly strained azetine derivatives that are stable enough for practical use. [12]In the interim, the continued exploration of azetidine scaffolds functionalized with diverse click handles will undoubtedly yield powerful new tools for chemical biology and medicinal chemistry.

References

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 2024. [Link] [10][11]2. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed, 2024. [Link] [11]3. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link] [6]4. Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing, 2017. [Link] [9]5. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link] [1]6. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]

-

Azetidine ring formation via the Yang reaction. ResearchGate. [Link]

-

Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL. [Link]

-

Click Chemistry. Biosyntan GmbH. [Link]

-

Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. ACS Publications, 2019. [Link]

-

synthesis and biological evaluation of azide- tagged biomimetic probes for global labeling of the saccharomyces cerevisiae glycerolipidome. TRACE: Tennessee Research and Creative Exchange. [Link] [13]13. Bioorthogonal Chemistry. University of Chicago. [Link]

-

An azide-modified nucleoside for metabolic labeling of DNA. PubMed, 2014. [Link]

-

Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. PubMed. [Link] [14]18. Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central, 2023. [Link] [15]22. Click chemistry. Wikipedia. [Link] [2]23. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PubMed Central. [Link]

-

Bioorthogonal chemistry. PMC - PubMed Central. [Link]

-

Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Use of click-chemistry in the development of peptidomimetic enzyme inhibitors. PubMed. [Link] [16]27. Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 2021. [Link]

-

Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. ResearchGate. [Link]

-

Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH, 2022. [Link] [12]37. Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Aapptec Peptides. [Link]

-

A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. PubMed, 2021. [Link]

-

Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. PubMed. [Link] [17]42. Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry, 2024. [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]

-

Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed, 2011. [Link]

-

Bioorthogonal chemistry. ResearchGate. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "SYNTHESIS AND BIOLOGICAL EVALUATION OF AZIDE- TAGGED BIOMIMETIC PROBES" by Matthew R. Johnson [trace.tennessee.edu]

- 14. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of click-chemistry in the development of peptidomimetic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate in common solvents

An In-depth Technical Guide to the Solubility Profile of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate

Introduction

3-Ethynyl-3-hydroxyazetidine and its salt forms are emerging as valuable building blocks in medicinal chemistry. The rigid four-membered azetidine ring, combined with the reactive ethynyl group and the hydrophilic hydroxy moiety, offers a unique three-dimensional scaffold for designing novel therapeutic agents.[1][2] The trifluoroacetate (TFA) salt form is common for such amine-containing compounds, often resulting from purification steps using trifluoroacetic acid in reversed-phase chromatography.[3][4] Understanding the solubility profile of this compound is a critical first step in its application, directly impacting formulation, bioavailability, and the design of subsequent synthetic transformations.[5][6]

This guide provides a comprehensive analysis of the expected solubility of this compound in a range of common laboratory solvents. We will delve into the physicochemical principles governing its solubility and present a robust, step-by-step protocol for experimental determination.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For this compound, we can anticipate its behavior by dissecting its constituent parts: the azetidine core, the functional groups, and the trifluoroacetate counterion.

-

The Azetidine Moiety : The parent azetidine is a polar, hydrophilic heterocycle.[7] Its nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form (as in this salt), a hydrogen bond donor. This inherent polarity suggests good solubility in polar solvents.[7]

-

Functional Groups : The hydroxyl (-OH) and ethynyl (-C≡CH) groups contribute to the molecule's overall polarity and potential for hydrogen bonding. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents.

-

Trifluoroacetate (TFA) Counterion : Trifluoroacetic acid is a strong acid, and its conjugate base, trifluoroacetate, is a highly polar anion.[8] The presence of this counterion generally enhances aqueous solubility compared to the free base form of the amine.[3][9] TFA salts are often readily soluble in polar organic solvents.[10]

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The compound is a salt with multiple hydrogen bond donors and acceptors, promoting strong interactions with water molecules.[7][8] |

| Methanol | High | Similar to water, methanol is a polar protic solvent capable of extensive hydrogen bonding. | |

| Ethanol | High | Slightly less polar than methanol, but still expected to be a very good solvent.[7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, excellent at solvating cations and anions.[7] |

| N,N-Dimethylformamide (DMF) | High | Another highly polar aprotic solvent commonly used for a wide range of organic compounds. | |

| Acetonitrile (ACN) | Moderate | Less polar than DMSO and DMF; solubility may be lower but still significant. | |

| Acetone | Moderate | A moderately polar aprotic solvent; expected to be a reasonable solvent.[7] | |

| Nonpolar | Toluene | Low to Insoluble | The significant polarity of the salt will likely lead to poor solvation in nonpolar aromatic solvents. |

| Hexanes | Low to Insoluble | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the ionic and polar compound. | |

| Dichloromethane (DCM) | Low to Moderate | While considered relatively nonpolar, its ability to form weak hydrogen bonds may afford some level of solubility. | |

| Diethyl Ether | Low to Insoluble | A nonpolar aprotic solvent with limited ability to solvate ionic species. |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical determination is essential for accurate data. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[11][12] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[13]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions

-

Rationale : To ensure equilibrium is reached between the dissolved and undissolved states, an excess of the solid compound is required.

-

Procedure :

-

Add an excess amount (e.g., 5-10 mg) of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents.

-

Seal the vials securely to prevent solvent evaporation.

-

2. Equilibration

-

Rationale : Achieving thermodynamic equilibrium is time-dependent and requires consistent agitation and temperature control. A duration of 24 to 72 hours is typical to ensure the dissolution process has reached a steady state.

-

Procedure :

-

Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 48 hours).

-

3. Phase Separation

-

Rationale : It is critical to separate the saturated solution from the excess solid without altering the equilibrium. Centrifugation is often preferred over filtration to avoid potential adsorption of the compound onto the filter material.[13]

-

Procedure :

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

4. Sample Analysis

-

Rationale : Accurate quantification of the dissolved compound in the supernatant is necessary. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for this purpose.

-

Procedure :

-

Carefully withdraw a precise aliquot of the clear supernatant from each vial, avoiding disturbance of the solid pellet.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Conclusion

This compound is predicted to be a highly polar compound with excellent solubility in polar protic and aprotic solvents, and limited solubility in nonpolar solvents. This profile makes it amenable to a wide range of aqueous and organic reaction conditions and formulation strategies. For definitive quantitative data, the detailed shake-flask protocol provided offers a robust and reliable methodology. Adherence to this self-validating system will ensure the generation of high-quality, trustworthy solubility data, which is foundational for all subsequent research and development efforts.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: )

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (URL: [Link])

-

Azetidine - Solubility of Things. (URL: [Link])

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])

-

Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing). (URL: [Link])

-

Azetidine - Wikipedia. (URL: [Link])

-

Trifluoroacetic acid - Solubility of Things. (URL: [Link])

-

1630907-01-5 | MFCD28166293 | 3-ETHENYLAZETIDINE TRIFLUOROACETATE | AA Blocks. (URL: [Link])

-

Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed. (URL: [Link])

-

This compound, 95% Purity, C7H8F3NO3, 100 mg. (URL: [Link])

-

Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC - NIH. (URL: [Link])

-

TFA - Pharmaceutical Applications - Halocarbon Life Sciences. (URL: [Link])

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (URL: [Link])

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])

-

Azetidines‐Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (URL: [Link])

-

Synthesis and characterization of some Azetidines derivatives. (URL: [Link])

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Azetidines of pharmacological interest - PubMed. (URL: [Link])

Sources

- 1. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]